CNX-011-67 -

CNX-011-67

Catalog Number: EVT-1492149
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Overview

CNX-011-67 is a novel compound classified as a G protein-coupled receptor 40 agonist, primarily investigated for its therapeutic potential in managing type 2 diabetes and enhancing pancreatic β-cell function. This compound has garnered attention due to its ability to improve insulin secretion and reduce hyperglycemia in preclinical models.

Source

The development of CNX-011-67 is rooted in research aimed at identifying effective treatments for metabolic disorders, particularly focusing on the modulation of G protein-coupled receptors involved in glucose metabolism. Studies have shown that CNX-011-67 can influence β-cell survival and function, making it a candidate for further clinical exploration.

Classification

CNX-011-67 falls under the category of small molecule pharmacological agents that target G protein-coupled receptors, specifically the free fatty acid receptor 1. Its classification highlights its role in mediating biochemical pathways associated with insulin secretion and glucose homeostasis.

Synthesis Analysis

Methods

The synthesis of CNX-011-67 involves several steps, typically starting from commercially available precursors. The detailed synthetic route may include:

  1. Preparation of Stock Solutions: For experimental purposes, stock solutions of fatty acids are often prepared by conjugating them with fatty acid-free bovine serum albumin. For instance, sodium palmitate is dissolved in ethanol and heated before being mixed with bovine serum albumin to create a stable solution.
  2. Chemical Modifications: Various chemical modifications may be performed to enhance the receptor affinity and selectivity of CNX-011-67.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical details regarding the exact synthetic pathway are often proprietary or unpublished but typically involve standard organic synthesis techniques.

Molecular Structure Analysis

Structure

The molecular structure of CNX-011-67 is characterized by specific functional groups that facilitate its interaction with G protein-coupled receptors. The precise three-dimensional configuration is crucial for its biological activity and can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

While specific structural data may not be publicly available, studies generally focus on identifying key structural features that correlate with its agonistic activity at the G protein-coupled receptor 40 site.

Chemical Reactions Analysis

Reactions

The chemical reactions involving CNX-011-67 primarily pertain to its binding interactions with G protein-coupled receptors. Upon administration, CNX-011-67 undergoes:

  1. Receptor Binding: It binds selectively to G protein-coupled receptor 40, initiating a cascade of intracellular signaling events.
  2. Signal Transduction: This binding activates downstream signaling pathways, including phospholipase C and calcium mobilization, which are critical for insulin secretion from pancreatic β-cells.

Technical Details

The technical aspects of these reactions can be studied using various biochemical assays that measure receptor activation and downstream effects such as insulin release or changes in intracellular calcium levels.

Mechanism of Action

Process

The mechanism of action of CNX-011-67 involves several key processes:

  1. Agonistic Activity: By activating G protein-coupled receptor 40, CNX-011-67 stimulates insulin secretion from pancreatic β-cells in response to glucose.
  2. Reduction of Inflammation: Research indicates that CNX-011-67 also reduces inflammatory signaling pathways within β-cells, thereby protecting against apoptosis induced by glucolipotoxic conditions.
  3. Enhancing Survival Signals: The compound promotes survival signaling pathways, such as the phosphorylation of Akt/PKB, which are essential for maintaining β-cell health under stress conditions.

Data

Experimental data suggest that treatment with CNX-011-67 leads to improved insulin secretion and reduced markers of inflammation and apoptosis in various preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility may not be widely reported, compounds like CNX-011-67 are typically characterized by their stability under physiological conditions and their ability to penetrate biological membranes effectively.

Chemical Properties

Chemical properties include:

  1. Solubility: Often assessed in various solvents to determine bioavailability.
  2. Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and use.
  3. Reactivity: The reactivity profile may involve interactions with other biomolecules or enzymes relevant to metabolic pathways.

Relevant analyses are usually conducted using standard analytical techniques such as high-performance liquid chromatography or mass spectrometry.

Applications

Scientific Uses

CNX-011-67 has several potential applications in scientific research:

  1. Diabetes Research: Its primary application lies in studying mechanisms related to insulin secretion and β-cell function in diabetes models.
  2. Inflammation Studies: Given its role in reducing inflammatory responses in β-cells, it serves as a valuable tool for understanding chronic inflammation's impact on metabolic diseases.
  3. Drug Development: As a lead compound, CNX-011-67 can inform the design of new therapeutics targeting G protein-coupled receptors involved in glucose metabolism.

Research continues to explore its efficacy and safety profile through preclinical trials, paving the way for potential clinical applications in managing type 2 diabetes and related metabolic disorders .

Introduction to GPR40 Agonism in Diabetes Therapeutics

Role of GPR40 in Pancreatic β-Cell Function and Glucose Homeostasis

GPR40 activation initiates a well-defined signal transduction cascade that potentiates glucose-stimulated insulin secretion (GSIS) exclusively at elevated glucose concentrations, thereby minimizing hypoglycemia risk. The mechanistic sequence involves:

  • Receptor Activation and Gαq/11 Signaling: Ligand binding to GPR40 activates Gαq/11 proteins, stimulating phospholipase C-β (PLC-β) and triggering the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, inducing calcium release into the cytosol. This calcium surge, augmented by extracellular calcium influx through L-type voltage-dependent calcium channels, forms the primary trigger for insulin granule exocytosis.
  • Metabolic Amplification: GPR40 activation enhances glucose oxidation and mitochondrial ATP production in β-cells, closing ATP-sensitive potassium (KATP) channels and further depolarizing the membrane to facilitate calcium influx [2] [5] [7].

Beyond acute insulin secretion, GPR40 signaling exerts profound effects on β-cell health and function. Sustained activation promotes insulin gene transcription, enhances insulin biosynthesis, and increases cellular insulin content through upregulation of pancreatic and duodenal homeobox 1 (PDX1), a master transcriptional regulator of β-cell development and function. Additionally, GPR40 activation suppresses pro-apoptotic pathways induced by metabolic stressors (glucolipotoxicity) and inflammatory cytokines, thereby supporting β-cell survival and functional mass preservation. These pleiotropic effects position GPR40 as a unique target capable of addressing both insulin secretory defects and β-cell degeneration in T2DM [1] [3] [5].

Rationale for Targeting GPR40 in Type 2 Diabetes Mellitus Pathophysiology

The pathophysiological progression of T2DM involves a complex interplay between insulin resistance and progressive β-cell failure, creating a compelling rationale for GPR40-targeted therapies:

  • β-Cell Dysfunction and Depletion: T2DM is characterized by a 30-50% reduction in functional β-cell mass at diagnosis, driven by accelerated apoptosis under chronic glucolipotoxic and inflammatory conditions. This loss manifests as impaired GSIS, reduced insulin biosynthesis, and eventual hyperglycemia. GPR40 agonism directly counteracts these defects by enhancing insulin secretion dynamics (including first-phase response), increasing insulin gene transcription, and suppressing cellular stress pathways (e.g., endoplasmic reticulum stress, oxidative stress, and inflammation-induced apoptosis) [5] [7] [8].

  • Glucose-Dependent Insulin Secretion: Unlike sulfonylureas that induce insulin secretion irrespective of blood glucose concentrations, GPR40 agonists like CNX-011-67 demonstrate glucose-dependent insulin secretion. This mechanism preserves insulin release during hyperglycemia while minimizing secretion during normoglycemia, substantially reducing hypoglycemia risk—a critical limitation of many current insulin secretagogues [1] [6].

  • Dysregulated Glucagon Secretion: T2DM pathophysiology includes impaired suppression of glucagon secretion during hyperglycemia, exacerbating hepatic glucose production. GPR40 agonism indirectly suppresses inappropriate glucagon release from pancreatic α-cells, likely via paracrine effects of enhanced intra-islet insulin secretion and ATP release from β-cells, thereby improving overall glycemic control [4].

Table 1: Molecular Mechanisms of GPR40 Activation in Pancreatic β-Cells

MechanismEffectFunctional Outcome
PLC-β/IP3 SignalingCytosolic calcium mobilizationInsulin granule exocytosis
Enhanced Glucose OxidationIncreased ATP productionKATP channel closure, membrane depolarization
PDX1 UpregulationIncreased insulin gene transcriptionEnhanced insulin biosynthesis
TXNIP/CHOP SuppressionReduced endoplasmic reticulum and oxidative stressDecreased β-cell apoptosis
JNK/NF-κB InhibitionAttenuated inflammatory signalingImproved β-cell survival

Properties

Product Name

CNX-011-67

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.;unknow.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.